molecular formula C14H15BF3NO3 B1426271 3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester CAS No. 1803321-00-7

3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

Cat. No.: B1426271
CAS No.: 1803321-00-7
M. Wt: 313.08 g/mol
InChI Key: MJJRQGMWICLSNN-UHFFFAOYSA-N
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Description

3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C14H15BF3NO3 and its molecular weight is 313.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) acts as a nucleophile, transferring the organic group from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium forms a new bond with an electrophilic organic group .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. The compound’s unique structure allows it to participate in these reactions under mild and functional group tolerant conditions .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH and the presence of other functional groups . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the presence of strong electron-donor groups linked in paraposition to the boronic moiety on the aromatic ring can slow down the hydrolysis .

Biological Activity

3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester (CAS No. 1803321-00-7) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its physicochemical properties, antimicrobial effects, and applications in drug delivery systems.

  • Molecular Formula : C14H15BF3NO3
  • Molecular Weight : 313.08 g/mol
  • Category : Building Blocks; Miscellaneous

The introduction of the trifluoromethoxy group significantly alters the physicochemical properties of phenylboronic acids. Studies have shown that this modification can enhance solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry .

Antimicrobial Activity

Research has demonstrated that phenylboronic acids, including 3-cyano derivatives, exhibit notable antimicrobial properties. A study evaluated the antibacterial potency of several trifluoromethoxy-substituted phenylboronic acids against Escherichia coli and Bacillus cereus, revealing effective inhibition at specific concentrations.

Table 1: Antimicrobial Activity of Trifluoromethoxy Phenylboronic Acids

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against B. cereus
Ortho9.51 ± 0.047.79 ± 0.02
Meta9.49 ± 0.087.96 ± 0.07
Para8.11 ± 0.048.03 ± 0.07

This data indicates that the ortho isomer shows the highest antibacterial activity against both bacterial strains studied .

The antibacterial mechanism of phenylboronic acids may involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The boronic acid moiety can form reversible covalent bonds with diols present in bacterial cell wall components, leading to structural instability .

Case Studies

  • Drug Delivery Systems : Recent studies have explored the use of phenylboronic acid pinacol esters in developing reactive oxygen species (ROS)-responsive drug delivery systems. These systems utilize the unique reactivity of boronic acids to release therapeutic agents selectively in response to oxidative stress conditions prevalent in certain diseases, such as periodontitis .
  • Antioxidant and Anti-inflammatory Effects : In vivo studies have shown that formulations containing curcumin linked to phenylboronic acid pinacol esters exhibit enhanced anti-inflammatory and antioxidant activities compared to free curcumin, suggesting potential therapeutic benefits for inflammatory conditions .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRQGMWICLSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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